molecular formula C6H14ClNO2 B2616351 Methyl 3-amino-2-methylbutanoate hydrochloride CAS No. 89584-23-6

Methyl 3-amino-2-methylbutanoate hydrochloride

Cat. No.: B2616351
CAS No.: 89584-23-6
M. Wt: 167.63
InChI Key: ITONPVVRBAKUBZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is commonly used in scientific research and industry due to its unique properties and reactivity.

Scientific Research Applications

Methyl 3-amino-2-methylbutanoate hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is used in the study of amino acid metabolism and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Preparation Methods

The synthesis of Methyl 3-amino-2-methylbutanoate hydrochloride typically involves the esterification of 3-amino-2-methylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which Methyl 3-amino-2-methylbutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-amino-2-methylbutanoate hydrochloride can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-amino-2-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(5(2)7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITONPVVRBAKUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-23-6
Record name methyl 3-amino-2-methylbutanoate hydrochloride
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